1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate
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Overview
Description
1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-1,3-benzodiazol-2-yl acetate
- 1-methyl-1H-1,3-benzodiazol-6-yl methanamine
Uniqueness
1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate is unique due to its specific functional groups and the presence of the sulfurofluoridate moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2411269-66-2 |
---|---|
Molecular Formula |
C8H7FN2O3S |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
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